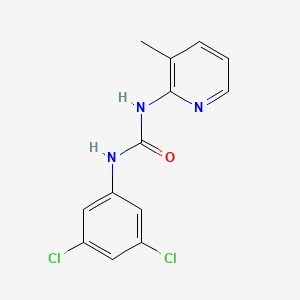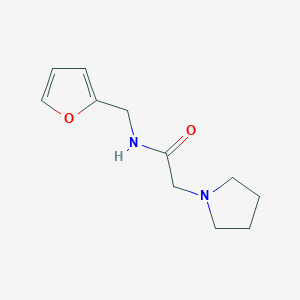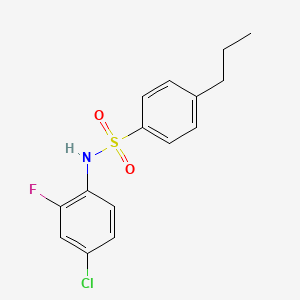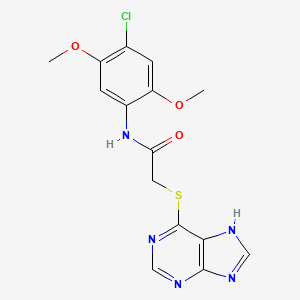
1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a methylpyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 3,5-dichloroaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced urea derivatives with altered hydrogenation states.
- Substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the production of specialty chemicals and agrochemicals. It serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various biological effects.
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(2-pyridinyl)urea
- 1-(3,5-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea
- 1-(3,5-Dichlorophenyl)-3-(3-chloropyridin-2-yl)urea
Comparison: 1-(3,5-Dichlorophenyl)-3-(3-methylpyridin-2-yl)urea is unique due to the presence of the 3-methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities to molecular targets, leading to variations in its efficacy and potency. The dichlorophenyl group also contributes to its distinct physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C13H11Cl2N3O |
|---|---|
Molecular Weight |
296.15 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-16-12(8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19) |
InChI Key |
YCJQYKGMTWYFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10967729.png)
![1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B10967731.png)


![N-(3,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967758.png)


![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10967781.png)


![methyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967816.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967818.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10967823.png)
